molecular formula C20H20N4O4 B2575343 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034226-02-1

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2575343
CAS RN: 2034226-02-1
M. Wt: 380.404
InChI Key: XXEALTBQOMCHEI-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

  • The research on similar pyrazole derivatives focuses on their molecular structures characterized by X-ray diffraction methods. These studies help understand the supramolecular self-assembly and hydrogen bonding in these compounds (Kumara et al., 2017).

Antimicrobial and Anti-proliferative Activities

  • Studies on compounds with the benzo[d][1,3]dioxol moiety, similar to the queried compound, have shown significant antimicrobial and anti-proliferative properties, making them potential candidates for treating bacterial infections and cancer (Mansour et al., 2020).

Green Synthesis Methods

  • Research into eco-friendly synthesis methods for similar compounds has been explored, emphasizing the importance of sustainable practices in chemical synthesis (Abdelhamid et al., 2016).

Iso-C-Nucleoside Analogues Synthesis

  • The synthesis of iso-C-nucleoside analogues using similar compounds has been investigated, which may have implications in the development of new pharmaceuticals (Otero et al., 2005).

Synthesis and Docking for Cancer Evaluation

  • Synthesis and docking studies of compounds with the benzo[d][1,3]dioxol moiety have been conducted to evaluate their potential as anticancer agents, particularly against breast cancer cells (Mansour et al., 2021).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(28-16-3-4-18-19(8-16)27-12-26-18)20(25)22-10-14-7-15(11-21-9-14)17-5-6-23-24(17)2/h3-9,11,13H,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEALTBQOMCHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=NN2C)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide

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